Vapendavir-d5 -

Vapendavir-d5

Catalog Number: EVT-10951951
CAS Number:
Molecular Formula: C21H26N4O3
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vapendavir-d5 is synthesized from Vapendavir through deuteration, which involves replacing hydrogen atoms with deuterium to enhance the compound's stability and pharmacokinetic properties. This modification can potentially improve its efficacy and reduce side effects compared to its non-deuterated counterpart. The classification of Vapendavir-d5 falls under the category of antiviral agents, specifically designed to inhibit the replication of enteroviruses.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vapendavir-d5 typically involves the following steps:

  1. Starting Materials: The synthesis begins with Vapendavir as the primary substrate.
  2. Deuteration Process: The introduction of deuterium is achieved through various methods, such as using deuterated solvents or reagents during chemical reactions.
  3. Purification: After synthesis, the compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted materials or by-products.

The detailed synthetic pathway can vary depending on the specific methodologies employed in the laboratory setting but generally follows these principles to achieve a high yield of Vapendavir-d5.

Molecular Structure Analysis

Structure and Data

Vapendavir-d5 retains the core structure of Vapendavir, characterized by a complex arrangement that includes aromatic rings and functional groups essential for its antiviral activity. The molecular formula is expected to be similar to that of Vapendavir but with the inclusion of five deuterium atoms.

  • Molecular Weight: The molecular weight of Vapendavir-d5 is slightly higher than that of Vapendavir due to the presence of deuterium.
  • Structural Features: Key structural features include:
    • Aromatic rings that contribute to hydrophobic interactions with viral proteins.
    • Functional groups that facilitate binding to viral RNA polymerases.
Chemical Reactions Analysis

Reactions and Technical Details

Vapendavir-d5 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Reactions During Synthesis:
    • Deuteration reactions involve substitution processes where hydrogen atoms are replaced with deuterium isotopes.
    • These reactions may utilize catalysts or specific reaction conditions (e.g., temperature, pressure) to promote efficiency.
  2. Biological Interactions:
    • In biological systems, Vapendavir-d5 interacts with viral proteins, inhibiting their function and thus blocking viral replication.
    • Specific binding interactions can lead to conformational changes in viral proteins, preventing them from effectively engaging in necessary processes for viral proliferation.
Mechanism of Action

Process and Data

The mechanism of action for Vapendavir-d5 primarily revolves around its ability to inhibit enterovirus replication:

  1. Viral Entry Inhibition: Vapendavir-d5 binds to the viral capsid protein (specifically VP1) of Enterovirus A71, preventing the virus from attaching to host cells.
  2. Replication Inhibition: Once inside the host cell, it disrupts the viral replication cycle by inhibiting RNA synthesis, effectively reducing viral load within infected tissues.

Research indicates that this binding occurs through specific interactions at critical sites on the viral protein, which are essential for its functionality.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vapendavir-d5 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Enhanced stability due to deuteration, which can prolong its half-life in biological systems compared to non-deuterated forms.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and assess purity levels.

Applications

Scientific Uses

Vapendavir-d5 has significant potential applications in scientific research and clinical settings:

  1. Antiviral Research: Used extensively in studies aimed at understanding enteroviral infections and developing effective antiviral therapies.
  2. Pharmacokinetic Studies: Its deuterated nature allows researchers to study metabolic pathways and pharmacokinetics more accurately due to its distinct isotopic signature.
  3. Therapeutic Development: Potentially serves as a lead compound for developing new antiviral drugs targeting enteroviruses, especially in pediatric populations vulnerable to severe infections.
Synthetic Pathways and Isotope-Labeled Derivative Design

Deuterium Incorporation Strategies in Capsid Binder Analogues

Vapendavir-d5 (BTA798-d5) incorporates five deuterium atoms ([²H]) at specific positions within the ethoxy group of its parent compound, Vapendavir. This strategic deuteration exploits the kinetic isotope effect—where carbon-deuterium bonds exhibit greater stability than carbon-hydrogen bonds due to lower vibrational frequency and higher bond dissociation energy. The molecular formula shifts from C₂₁H₂₆N₄O₃ in Vapendavir to C₂₁H₂₁D₅N₄O₃ in Vapendavir-d5, increasing the molecular weight from 382.46 g/mol to 387.49 g/mol [1] [3]. This mass alteration is critical for analytical differentiation while preserving the compound’s steric and electronic properties.

Deuteration typically targets metabolically vulnerable sites to impede oxidative metabolism. For Vapendavir-d5, the ethoxy group (–OCH₂CH₃) is replaced with a penta-deuterated variant (–OCD₂CD₃), confirmed via SMILES notation: [²H]C([²H])([²H])C([²H])([²H])OC₁=NOC₂=CC(OCCC₃CCN(C₄=CC=C(N=N₄)C)CC₃)=CC=C₁₂ [1] [4]. Synthetic routes leverage Pd-catalyzed reverse hydrogen isotope exchange or acid/base-mediated deuteration. The former employs Pd(OAc)₂ catalysis in anhydrous dioxane/CD₃CO₂D at 120°C, facilitating C2/C3 deuteration on indole-derived structures common in capsid binders [8]. Post-synthetic base treatment (K₂CO₃/MeOH/H₂O) then removes labile deuterons from C3, yielding C2-selective labeling—essential for retaining antiviral activity while achieving isotopic distinction [8].

Table 1: Deuteration Strategies for Capsid Binder Analogues

MethodConditionsDeuteration PositionEfficiencyKey Advantages
Pd-Catalyzed ExchangePd(OAc)₂, CD₃CO₂D/dioxane, 120°CC2 and C3 (indole core)80-92%High regioselectivity; scalable
Acid-Mediated ExchangeD₂O/CD₃CO₂D, refluxC3 (indole core)25-70%No catalyst required; cost-effective
Post-Synthetic RefinementK₂CO₃/MeOH/H₂O, 100°CSelective C2 retention>95% purityRemoves labile deuterons; enhances accuracy

Challenges arise with electron-poor indoles (e.g., 4-nitroindole derivatives), where deuteration efficiency drops to 32–65% without prolonged reaction times [8]. Protecting groups (e.g., Boc/Fmoc) are often necessary for nitrogen heterocycles to prevent undesired side reactions, as observed in deuterated tryptophan analogues [8].

Rationale for Stable Isotope Labeling in Antiviral Pharmacokinetic Studies

Stable isotope labeling serves as a cornerstone in pharmacokinetic research by enabling precise quantification of drug molecules without perturbing their biochemical behavior. Vapendavir-d5’s primary utility lies in its role as an internal standard for mass spectrometry, where its 5 Da mass difference from Vapendavir creates distinct mass-to-charge (m/z) ratios in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [3] [4]. This isotopic separation compensates for matrix effects, ion suppression, and extraction variability in biological samples (e.g., plasma, respiratory secretions), improving quantification accuracy to >95% [3].

Deuteration also mitigates metabolic degradation pathways. The kinetic isotope effect reduces cytochrome P450-mediated oxidation at deuterated sites, potentially extending half-life and altering metabolite profiles. While Vapendavir-d5 itself is not therapeutic, its metabolic stability provides insights into Vapendavir’s disposition. For instance, deuterated ethoxy groups resist O-deethylation—a common metabolic pathway—allowing researchers to distinguish parent drug decay from artifacial degradation during sample processing [1] [8]. This is critical for constructing robust pharmacokinetic models of Vapendavir’s distribution, especially given its broad-spectrum activity against 97% of rhinoviruses and enteroviruses like EV71 [9] [10].

Furthermore, isotopic labeling facilitates mass balance studies and absorption/distribution profiling. By co-administering Vapendavir-d5 with unlabeled Vapendavir, researchers track tissue-specific uptake and clearance kinetics without cross-interference, elucidating mechanisms like blood-brain barrier penetration—an essential factor for treating enterovirus-induced neurological complications [6] [10].

Comparative Analysis of Deuterated vs. Non-Deuterated Vapendavir Synthesis

Synthesizing Vapendavir-d5 introduces unique challenges absent in non-deuterated Vapendavir production. The non-deuterated route begins with conventional indole functionalization: Friedel-Crafts acylation at C3, followed by nucleophilic substitution to install the ethoxy-benzisoxazole moiety and piperazinyl linker [4] [10]. Yields typically exceed 85% after crystallization.

In contrast, Vapendavir-d5 synthesis requires specialized deuterated precursors like tetradeutero-acetaldehyde (CD₃CDO) or deuterated ethylating agents to introduce the –OCD₂CD₃ group. Key modifications include:

  • Anhydrous Reaction Conditions: Prevents isotopic dilution by ambient moisture [1] [8].
  • Catalyst Optimization: Pd(OAc)₂ (10 mol%) with NaOAc buffer maximizes deuterium retention at C2 of the indole core while minimizing side reactions [8].
  • Post-Synthetic Purification: Silica gel chromatography under inert atmosphere to excise protiated impurities, ensuring >98% isotopic purity [1] [3].

Table 2: Comparative Synthesis of Vapendavir and Vapendavir-d5

ParameterVapendavirVapendavir-d5Impact of Deuteration
Molecular Weight382.46 g/mol387.49 g/mol+5 Da (analytical differentiation)
Key Synthetic StepEthylation with bromoethaneDeuteroethylation with CD₃CD₂BrRequires deuterium-labeled reagents
Reaction Yield85–92%65–75%Reduced yield due to isotopic control steps
Isotopic PurityN/A>98%Demands stringent purification
StabilityStandardEnhanced metabolic stability (kinetic isotope effect)Slows oxidative deethylation

Deuteration elevates costs 10–20-fold due to expensive deuterated reagents (e.g., CD₃CO₂D: ~$1,200/g) and specialized infrastructure [1] [8]. Additionally, deuterated intermediates exhibit altered reaction kinetics; SN₂ reactions with CD₃CD₂Br proceed 3–5× slower than CH₃CH₂Br equivalents, necessitating prolonged reaction times [8]. Despite these hurdles, the pharmacological equivalence of Vapendavir-d5 to its parent is maintained, with identical capsid-binding affinity and antiviral efficacy against EV71 (EC₅₀: 0.5–1.4 μM) [1] [10]. This equivalence validates its use in tracing Vapendavir’s pharmacokinetic and biodistribution profiles without introducing biochemical variables.

Properties

Product Name

Vapendavir-d5

IUPAC Name

6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-(1,1,2,2,2-pentadeuterioethoxy)-1,2-benzoxazole

Molecular Formula

C21H26N4O3

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i1D3,3D2

InChI Key

DKSVBVKHUICELN-WNWXXORZSA-N

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.